molecular formula C13H10N2O3S B2808908 (2E)-4-oxo-4-[(4-phenyl-1,3-thiazol-2-yl)amino]but-2-enoic acid CAS No. 91270-61-0

(2E)-4-oxo-4-[(4-phenyl-1,3-thiazol-2-yl)amino]but-2-enoic acid

Cat. No.: B2808908
CAS No.: 91270-61-0
M. Wt: 274.29
InChI Key: QHOGPVCLQLWLMW-VOTSOKGWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-4-oxo-4-[(4-phenyl-1,3-thiazol-2-yl)amino]but-2-enoic acid is a conjugated enoic acid derivative featuring a thiazole ring substituted with a phenyl group at the 4-position. The compound’s structure includes an α,β-unsaturated ketone system (4-oxobut-2-enoic acid backbone) and a thiazole-2-ylamino moiety, which confers unique electronic and steric properties.

Synthetic routes for analogous compounds (e.g., 4-aryl-4-oxo-2-butenoic acids) often involve condensation reactions between amines and activated carbonyl intermediates, as seen in the preparation of 4-(4-substitutedbenzamido)benzoic acids .

Properties

IUPAC Name

(E)-4-oxo-4-[(4-phenyl-1,3-thiazol-2-yl)amino]but-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O3S/c16-11(6-7-12(17)18)15-13-14-10(8-19-13)9-4-2-1-3-5-9/h1-8H,(H,17,18)(H,14,15,16)/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHOGPVCLQLWLMW-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C=CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)/C=C/C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Electronic Comparisons

The compound’s closest analogs differ in the substituents on the thiazole ring or the enoic acid backbone. Key comparisons include:

Compound Name Key Structural Differences Electronic Effects Reference
(E)-4-oxo-4-(thiazol-2-ylamino)but-2-enoic acid Lacks the phenyl group on the thiazole ring Reduced steric bulk; lower π-π interactions
4-(4-Bromophenyl)-4-oxo-but-2-enoic acid Bromophenyl substituent instead of thiazole Enhanced electrophilicity due to bromine
(2Z)-4-(4-Methylanilino)-4-oxobut-2-enoic acid Methylanilino group instead of thiazole Increased hydrogen-bonding potential
N-[(5-substituted-1,3,4-oxadiazol-2-yl)methyl]-4-phenyl-1,3-thiazol-2-amine Oxadiazole ring replaces enoic acid backbone Enhanced rigidity and metabolic stability

Key Observations :

  • The thiazole nitrogen contributes to metal chelation, a property absent in bromophenyl or anilino analogs .
  • Oxadiazole-containing analogs exhibit greater metabolic stability due to reduced susceptibility to esterase cleavage .

Key Observations :

  • The target compound’s thiazole moiety may enhance antifungal or antibacterial activity compared to non-heterocyclic analogs .
  • Antiproliferative activity is likely influenced by the α,β-unsaturated ketone system, which can act as a Michael acceptor for covalent enzyme inhibition .
Physicochemical Properties

Comparative solubility, stability, and spectroscopic

Property Target Compound Thienyl Analogs Bromophenyl Analogs
Aqueous solubility Moderate (due to thiazole polarity) Low (thienyl is hydrophobic) Very low (bromophenyl increases lipophilicity)
Melting point Not reported; likely >200°C (similar analogs) 180–220°C 190–210°C
UV-Vis λmax ~270 nm (conjugated enone-thiazole system) ~260 nm (thienyl conjugation) ~280 nm (bromine hyperchromic effect)

Key Observations :

  • The thiazole ring improves aqueous solubility compared to thienyl or bromophenyl analogs due to nitrogen’s polarity .
  • Stability under acidic conditions may be lower than oxadiazole derivatives due to enone reactivity .

Key Observations :

  • Phosphorus oxychloride is a common dehydrating agent for heterocycle formation in analogs .
  • Yields for the target compound are likely comparable to oxadiazole hybrids but lower than bromophenyl derivatives due to steric hindrance from the phenylthiazole group .

Q & A

Basic: What are the key synthetic strategies for preparing (2E)-4-oxo-4-[(4-phenyl-1,3-thiazol-2-yl)amino]but-2-enoic acid and its derivatives?

Answer:
The compound can be synthesized via cyclocondensation reactions involving 4-aryl-4-oxobut-2-enoic acid derivatives and thiazole-containing amines. For example:

  • Step 1: React 4-(4-acetylaminophenyl)-4-oxobut-2-enoic acid with hydrogen peroxide to form an oxirane intermediate .
  • Step 2: Treat the oxirane with 2-amino-5-aryl-1,3,4-thiadiazole to yield imidazolo[2,1-b]thiadiazole derivatives, which serve as precursors for further functionalization .
  • Alternative: Use 4-aryl-4-oxo-2-thienylaminobut-2-enoic acids as starting materials for synthesizing N-substituted amides via nucleophilic acyl substitution .

Basic: What spectroscopic and analytical methods are recommended for characterizing this compound?

Answer:

  • Elemental Analysis: Confirm molecular formula and purity .
  • Spectroscopy:
    • IR: Identify carbonyl (C=O, ~1700 cm⁻¹) and thiazole ring vibrations (~1500 cm⁻¹) .
    • NMR: Use ¹H/¹³C NMR to resolve double bond geometry (e.g., E-configuration at δ 6.5–7.5 ppm for vinylic protons) and assign thiazole protons .
  • Mass Spectrometry (HRMS): Verify molecular ion peaks and fragmentation patterns .

Advanced: How can structural modifications influence the biological activity of this compound?

Answer:
The antiproliferative, antifungal, or receptor-binding activities are modulated by:

  • Substituent Effects: Electron-withdrawing groups (e.g., -NO₂, -F) on the phenyl ring enhance electrophilicity, improving interactions with biological targets .
  • Heterocycle Fusion: Imidazolo-thiadiazole derivatives (from oxirane intermediates) show improved blood-brain barrier penetration compared to simpler thiazoles .
  • Spiro Derivatives: Introduce spiro scaffolds (e.g., spiroimidazoles) to reduce off-target binding, as seen in neuropeptide Y receptor antagonists .
    Method: Use Hammett sigma values and frontier molecular orbital (FMO) analysis to correlate substituent effects with bioactivity .

Advanced: How should researchers resolve contradictions in reported biological activity data for structurally similar analogs?

Answer:
Contradictions often arise from:

  • Assay Variability: Standardize in vitro protocols (e.g., cell lines, incubation times) to minimize discrepancies. For example, antiproliferative activity in HT-29 vs. MCF-7 cells may differ due to receptor expression levels .
  • Solubility Differences: Use co-solvents (e.g., DMSO:PBS mixtures) to ensure consistent compound dissolution .
  • Metabolic Stability: Evaluate hepatic microsomal stability to account for rapid degradation in certain assays .

Advanced: What methodologies are recommended for studying interactions between this compound and biological targets (e.g., enzymes, receptors)?

Answer:

  • Molecular Docking: Use software like AutoDock Vina to predict binding modes to integrase or aldose reductase enzymes. Prioritize residues critical for hydrogen bonding (e.g., carboxylate groups with Arg/Lys) .
  • Surface Plasmon Resonance (SPR): Measure real-time binding kinetics (KD, kon/koff) using immobilized target proteins .
  • Isothermal Titration Calorimetry (ITC): Quantify thermodynamic parameters (ΔH, ΔS) to differentiate enthalpic vs. entropic binding drivers .

Basic: What are the common pitfalls in synthesizing and purifying this compound?

Answer:

  • Isomerization Risk: The α,β-unsaturated carbonyl system may undergo EZ isomerization under acidic/basic conditions. Monitor via NMR during reactions .
  • Byproduct Formation: Thiazole ring oxidation can occur during prolonged storage. Store under inert gas (N2) at –20°C .
  • Purification: Use preparative HPLC with a C18 column and 0.1% TFA in acetonitrile/water to separate polar impurities .

Advanced: How can computational chemistry guide the optimization of this compound’s pharmacokinetic properties?

Answer:

  • ADMET Prediction: Use tools like SwissADME to predict logP (optimal range: 1–3), blood-brain barrier penetration, and CYP450 inhibition .
  • QSAR Modeling: Develop 3D-QSAR models using CoMFA/CoMSIA to correlate steric/electronic features with IC50 values .
  • Metabolite Prediction: Employ GLORYx to identify potential Phase I/II metabolites and prioritize derivatives with reduced hepatotoxicity .

Advanced: What strategies are effective for enhancing the stability of this compound in aqueous solutions?

Answer:

  • pH Optimization: Maintain pH 6–7 to prevent hydrolysis of the enone system .
  • Lyophilization: Prepare lyophilized formulations with mannitol or trehalose as cryoprotectants .
  • Complexation: Use cyclodextrins (e.g., HP-β-CD) to encapsulate the hydrophobic thiazole moiety, improving solubility and stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.